An In-Depth Technical Guide to 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS: 833486-94-5)
An In-Depth Technical Guide to 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS: 833486-94-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its use, and explores its application in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.
Core Chemical and Physical Properties
4-Amino-3-nitrophenylboronic acid pinacol ester is a stable, solid organic compound. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling in synthetic procedures. The presence of both an amino and a nitro group on the phenyl ring provides versatile handles for further chemical modifications.
Table 1: Physicochemical Properties of 4-Amino-3-nitrophenylboronic acid pinacol ester [1][2]
| Property | Value |
| CAS Number | 833486-94-5 |
| Molecular Formula | C₁₂H₁₇BN₂O₄ |
| Molecular Weight | 264.09 g/mol |
| Appearance | Solid |
| Melting Point | 157.1-172.4 °C |
| Synonyms | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Table 2: Spectroscopic and Analytical Data Identifiers
| Data Type | Identifier/Reference |
| MDL Number | MFCD06795680[2] |
| PubChem Substance ID | 24883846[2] |
Synthesis and Reactivity
The primary utility of 4-Amino-3-nitrophenylboronic acid pinacol ester in synthetic chemistry lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-Amino-3-nitrophenylboronic acid pinacol ester serves as a valuable starting material for the synthesis of potent and selective inhibitors of this pathway.
The general workflow for developing such inhibitors is outlined below:
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This colocalization allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy. Inhibitors developed from 4-Amino-3-nitrophenylboronic acid pinacol ester can be designed to target the ATP-binding pocket of one or more of the kinases in this pathway, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following sections provide generalized experimental protocols for the use of 4-Amino-3-nitrophenylboronic acid pinacol ester in the synthesis of a hypothetical kinase inhibitor via Suzuki-Miyaura coupling.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of 4-Amino-3-nitrophenylboronic acid pinacol ester with an aryl or heteroaryl halide.
Materials:
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4-Amino-3-nitrophenylboronic acid pinacol ester
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Aryl or heteroaryl halide (e.g., bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a reaction vessel, add 4-Amino-3-nitrophenylboronic acid pinacol ester (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
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Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
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Add the degassed solvent system to the reaction vessel.
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Add the palladium catalyst (typically 2-10 mol%) to the mixture.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Table 3: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Condition |
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Base | K₂CO₃ (2.5 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Note: These are generalized conditions and may require optimization for specific substrates.
Western Blot Analysis of Akt Phosphorylation
This protocol describes a method to assess the inhibitory activity of a synthesized compound on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of Akt.
Materials:
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Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG)
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Synthesized inhibitor compound
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Cell lysis buffer
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of the synthesized inhibitor for a specified time.
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Lyse the cells and quantify the protein concentration.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against phospho-Akt overnight at 4 °C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
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Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Concluding Remarks
4-Amino-3-nitrophenylboronic acid pinacol ester is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of kinase inhibitors targeting the PI3K/Akt/mTOR pathway highlights its importance for researchers and scientists working on the development of novel cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the application of this compound in a research and development setting.
